molecular formula C11H15N3O3 B13693780 Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate

Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate

Cat. No.: B13693780
M. Wt: 237.25 g/mol
InChI Key: RVRSGGHPMXSDSD-UHFFFAOYSA-N
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Description

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a chemical compound that features a unique structure combining a picolinate moiety with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate typically involves the formation of the oxetane ring followed by its attachment to the picolinate structure. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by subsequent functionalization to introduce the amino and picolinate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cycloadditions and nucleophilic substitutions, which are commonly used in the production of similar compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines. Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The picolinate moiety can chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the combination of the oxetane ring and the picolinate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-amino-6-(oxetan-2-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)

InChI Key

RVRSGGHPMXSDSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2

Origin of Product

United States

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